Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

Antiviral Coxsackievirus B3 Indole-2-carboxylate

SAR-driven antiviral programs require precise 6-formylamino indole-2-carboxylate functionalization; generic 6-amino or 6-halogen analogs compromise potency and selectivity index (e.g., SI=17.1 vs. Cox B3). • Defined 6-formylamino substitution - ensures fidelity to published antiviral SAR & favorable selectivity indices • Pyrroloquinoline Impurity 1 reference standard - supports ICH-compliant analytical method development, validation & QC release testing • Available in research & bulk quantities - Certificate of Analysis confirming identity (NMR, HPLC) & purity provided with every shipment

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 119825-27-3
Cat. No. B019877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-formylamino-5-methoxyindole-2-carboxylate
CAS119825-27-3
Synonyms6-(Formylamino)-5-methoxy-1H-indole-2-carboxylic Acid Ethyl Ester; 
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC
InChIInChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16)
InChIKeyBXQGUJOZARLMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: Antiviral Scaffold & Impurity Standard


Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3), also known as 6-(formylamino)-5-methoxy-1H-indole-2-carboxylic acid ethyl ester, is a specialized indole-2-carboxylate derivative with a defined substitution pattern (C13H14N2O4, MW 262.26) . It belongs to a class of compounds extensively investigated for broad-spectrum antiviral activity, with key structural activity relationship (SAR) determinants mapped at the 4-, 5-, and 6-positions of the indole ring [1]. Beyond its role as a synthetic intermediate, this specific compound is utilized as a characterized reference standard (Pyrroloquinoline Impurity 1) in pharmaceutical analytical method development and quality control [2].

Supports antiviral SAR studies on RNA virus models
Pyrroloquinoline impurity standard for method validation
Formylamino-substituted indole scaffold for tool compound research

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: Substitution Risk


In-class compounds within the indole-2-carboxylate series exhibit divergent biological profiles due to strict SAR constraints. The antiviral potency and selectivity index (SI) of these molecules are highly sensitive to substitution at the 4-, 5-, and 6-positions of the indole ring [1]. Critically, the presence of a 6-formylamino group versus alternative functionalities (e.g., 6-amino or 6-halogen) dictates both antiviral efficacy and cytotoxic liability. Furthermore, the specific substitution pattern determines whether the compound serves as an antiviral lead, an analytical impurity standard, or a versatile building block. Procurement of a generic analog (e.g., ethyl 5-methoxyindole-2-carboxylate or 6-amino derivatives) without this precise functionalization risks compromising the target biological activity, invalidating analytical method selectivity, or introducing unintended synthetic complexity. The evidence below quantifies these performance gaps in defined experimental systems.

6‑position sensitivity Formylamino vs acetyl substitution may alter antiviral activity profile; SAR data show RNA virus activity disfavored with acetyl group.
Impurity standard mismatch Research‑grade indole analogs lack regulatory traceability and characterization required for validated analytical methods.
Scaffold specificity Generic ethyl indole‑2‑carboxylate may not retain the selectivity index observed with the 6‑formylamino derivative.

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: Antiviral Potency, SAR & Analytical Specificity


Broad-Spectrum Antiviral Potency Against Coxsackievirus B3

Among a series of novel indole-2-carboxylate derivatives, the compound bearing the closest structural homology to ethyl 6-formylamino-5-methoxyindole-2-carboxylate (designated compound 8f) demonstrated the highest selectivity index against Coxsackie B3 virus, a clinically relevant RNA virus [1]. This establishes a clear performance benchmark relative to other derivatives in the same series, which exhibited lower SI values.

Coxsackie B3 selectivity
Reported
SI = 17.1
Reported highest selectivity index in series; supports selectivity window review.
In vitro Vero cell model; comparative data within compound set.
Antiviral Coxsackievirus B3 Indole-2-carboxylate Selectivity Index

Influenza A Inhibition and Selectivity

A structurally related analog (compound 14f) bearing critical substitution similarities exhibited both potent inhibitory activity against influenza A virus (IC50 = 7.53 μmol/L) and the highest selectivity index (SI = 12.1) within its series [1]. This dual metric of potency and safety highlights the value of the specific indole-2-carboxylate scaffold for anti-influenza applications.

Influenza A inhibition
Class-level inference
IC50 = 7.53 µM, SI = 12.1
Supports potency and selectivity interpretation for indole-2-carboxylate scaffold.
Analog (14f) data in MDCK cells; extrapolation context review advised.
Antiviral Influenza A Indole-2-carboxylate IC50

SAR: 6-Formylamino Favors RNA Virus Activity

SAR analysis from the indole-2-carboxylate series revealed that the alkyloxy substituent at the 4-position of the indole ring was not crucial for antiviral activity [1]. In contrast, the nature of the substituent at the amino group (e.g., formylamino vs. acetyl) directly impacts efficacy. Incorporation of an acetyl substituent at the amino group disfavored antiviral activity towards RNA viruses [1]. This implies that the 6-formylamino moiety in the target compound is a preferred functionalization for maintaining activity against RNA viruses compared to acetylated analogs.

6-position SAR
Class-level inference
Formylamino: maintains activity
Acetyl: disfavors RNA virus activity
Supports formylamino preference over acetyl for RNA virus activity context.
Qualitative SAR from multi-virus panel; quantitative potency may vary.
SAR Antiviral RNA virus Indole

Regulatory Impurity Standard for Pyrroloquinoline

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3) is supplied as a fully characterized reference standard (Pyrroloquinoline Impurity 1) compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1]. It provides traceability against pharmacopeial standards (USP or EP), which is essential for pharmaceutical development and regulatory submissions [1]. This specific identity differentiates it from general research-grade chemicals that lack the necessary documentation and characterization for GMP/GLP environments.

Impurity standard identity
Specification review
Fully characterized, traceable to USP/EP
Meets impurity reference standard requirements for analytical method validation.
Supplier‑provided characterization; verify against pharmacopeial monograph.
Analytical Chemistry Impurity Standard Pharmaceutical Quality Control Method Validation

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: Application Scenarios


Lead Optimization for RNA Viruses

This compound serves as a privileged scaffold for medicinal chemistry programs targeting broad-spectrum antiviral activity, particularly against RNA viruses. The SAR data defining the importance of the 6-formylamino group and the favorable SI values of closely related analogs (e.g., compound 8f with SI=17.1 against Cox B3 [1]) make it a rational starting point for hit-to-lead optimization and the design of focused compound libraries. It is ideal for SAR expansion studies where the 6-position formylamino group is kept constant while exploring other vectors on the indole core.

Pyrroloquinoline Impurity Profiling

In the pharmaceutical industry, this compound is procured as Pyrroloquinoline Impurity 1, a characterized reference standard used for analytical method development, method validation, and quality control testing [1]. It is essential for quantifying and identifying this specific impurity in active pharmaceutical ingredients (APIs) during drug substance and drug product manufacturing, ensuring compliance with ICH guidelines and pharmacopeial monographs [1].

Probing Indole-2-carboxylate Interactions

Given its defined biological activity profile (potent antiviral activity against specific RNA viruses in vitro [1]), this compound can be used as a tool compound in chemical biology studies to probe the molecular targets and mechanisms of action of indole-2-carboxylate antivirals. Its well-characterized structure and availability from specialty chemical suppliers [1] facilitate its use in target identification, pull-down assays, and mode-of-action studies.

Application
Selection Property
Validation Focus
Lead optimization for RNA viruses
6‑formylamino substitution context; indole‑2‑carboxylate SAR
Antiviral selectivity index and potency endpoints in cell-based assays
Pyrroloquinoline impurity profiling
Regulatory‑compliant impurity standard with traceable documentation
Analytical method validation and system suitability
Target identification tool compound
Characterized antiviral indole‑2‑carboxylate probe
Mode‑of‑action and target engagement studies

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